molecular formula C18H26N2O2 B5296773 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine

1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine

Cat. No. B5296773
M. Wt: 302.4 g/mol
InChI Key: XEAJUMWQPXQRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is a chemical compound that belongs to the piperazine family. It is a widely used chemical in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is not fully understood. However, it is known to interact with various receptors, including dopamine, serotonin, and adrenergic receptors. It is also known to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and attention. It has also been shown to have antidepressant and anxiolytic effects. Additionally, it has been shown to have analgesic effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine in lab experiments is its unique properties. It is a versatile compound that can be used as a ligand for various receptors and as a starting material for the synthesis of various other compounds. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are many future directions for the use of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine in scientific research. One area of interest is the development of new compounds based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound and its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the use of this compound in cancer research is an area of interest, as it has been shown to inhibit the growth of cancer cells. Overall, this compound is a versatile compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine involves the reaction of 4-ethylphenol with 2-bromo propionyl chloride to form 2-(4-ethylphenoxy)propanoyl chloride. This intermediate is then reacted with piperazine to form 1-(4-ethylphenoxy)-4-piperazin-1-ylbutan-2-one. Finally, this intermediate is reacted with allyl bromide to form this compound.

Scientific Research Applications

1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is widely used in scientific research for its unique properties. It is used as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. It is also used as a tool compound for studying the structure-activity relationships of piperazine derivatives. Additionally, it is used as a starting material for the synthesis of various other compounds.

properties

IUPAC Name

2-(4-ethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)15(3)22-17-8-6-16(5-2)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJUMWQPXQRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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